molecular formula C10H19NO5 B1379488 (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid CAS No. 1807938-47-1

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid

Cat. No.: B1379488
CAS No.: 1807938-47-1
M. Wt: 233.26 g/mol
InChI Key: FPMXVLLXTWMPDA-OGFXRTJISA-N
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Description

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid is an organic compound with the chemical formula C 10 H 19 NO 5 and a molecular weight of 233.26 g/mol . It is supplied as a solid powder and is recommended to be stored at 4°C . The compound is a salt form, comprising a chiral pyrrolidine scaffold bearing a tert-butoxy group at the (3R)-position, paired with oxalic acid as a counterion. Oxalic acid is a strong dicarboxylic acid, which can influence the properties of the resulting salt . This chiral pyrrolidine derivative is valued in research as a potential building block and synthetic intermediate for the preparation of more complex molecules. Its stereochemistry makes it of particular interest for developing compounds where a specific three-dimensional structure is critical, such as in pharmaceutical candidates and ligands in catalysis. The tert-butoxy group can act as a protective moiety in multi-step synthetic routes. The oxalic acid salt form may be utilized to improve the compound's crystallinity, stability, and handling properties compared to the free base. Handling Precautions: For safe handling, use appropriate personal protective equipment. Oxalic acid and its salts can be toxic and corrosive, and may cause skin, eye, and respiratory tract irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The information presented is for informational purposes and represents a general description of the compound's potential research value.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMXVLLXTWMPDA-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1CCNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Steps

The synthesis of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid generally proceeds through three main stages:

  • Pyrrolidine Ring Formation: The pyrrolidine core is typically constructed via cyclization of amino alcohols or amino acid derivatives under acidic or basic conditions. For example, amino alcohol precursors can undergo intramolecular nucleophilic substitution to form the five-membered nitrogen heterocycle.

  • Introduction of the tert-Butoxy Group: The tert-butoxy substituent at the 3-position of the pyrrolidine ring is introduced via nucleophilic substitution using tert-butyl halides or tert-butyl alcohol under basic conditions. Strong bases such as sodium hydride or potassium carbonate facilitate the substitution reaction, yielding the tert-butoxy group with high regio- and stereoselectivity.

  • Formation of the Oxalate Salt: The free base (3R)-3-(tert-butoxy)pyrrolidine is reacted with oxalic acid in aqueous or alcoholic media under mild conditions to form the oxalate salt. This salt formation improves compound stability and solubility, which is crucial for downstream applications.

Industrial Scale Synthesis

Industrial production adapts the laboratory synthetic routes with optimizations for yield, purity, cost, and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance process efficiency and scalability. Key industrial considerations include:

  • Use of stereoselective synthesis or chiral resolution to ensure enantiomeric purity of the (3R) isomer.

  • Optimization of reaction times and temperatures to maximize product yield while minimizing by-products.

  • Implementation of greener solvents and reagents to reduce hazardous waste.

  • Efficient purification steps such as crystallization or extraction to isolate the oxalate salt in high purity.

Example Synthetic Procedure (Literature-Based)

Step Reagents/Conditions Description Yield/Notes
1 Amino alcohol precursor, acid/base catalyst Cyclization to form pyrrolidine ring Moderate to high yield; stereocontrol critical
2 tert-Butyl halide or tert-butyl alcohol, strong base (e.g., NaH) Nucleophilic substitution to introduce tert-butoxy group High regioselectivity; stereochemistry maintained
3 Oxalic acid, aqueous/alcoholic solvent Salt formation to obtain oxalate salt Mild conditions; improves solubility and stability
  • The stereochemistry at the 3-position is crucial for biological activity and is preserved throughout the synthesis by using chiral starting materials or asymmetric synthesis techniques.

  • The tert-butoxy group enhances lipophilicity and steric protection of the pyrrolidine nitrogen, improving chemical stability against oxidation and hydrolysis.

  • Oxalic acid serves as a counterion forming a crystalline salt that enhances the compound's solubility and bioavailability, important for pharmaceutical formulations.

  • Oxidation and reduction studies show that the tert-butoxy group remains stable under mild oxidative conditions, indicating robustness of the substituent during further chemical modifications.

Compound Counterion Solubility Stability Notes
(3R)-3-(tert-butoxy)pyrrolidine (free base) None Lower Moderate Less stable, less soluble
(3R)-3-(tert-butoxy)pyrrolidine, hydrochloride HCl Moderate Moderate Different salt form, affects solubility
(3R)-3-(tert-butoxy)pyrrolidine, sulfate H2SO4 Moderate to high High Alternative salt with distinct properties
This compound Oxalic acid High High Preferred for enhanced solubility and stability

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group or the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of (3R)-3-(tert-butoxy)pyrrolidine.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid serves as a valuable building block in organic synthesis. Its pyrrolidine structure allows for various functionalization reactions, making it suitable for the development of more complex organic molecules. The compound can be utilized in:

  • Nucleophilic substitution reactions where the tert-butoxy group can be replaced with other nucleophiles.
  • Formation of chiral intermediates , which are crucial in the synthesis of pharmaceuticals.

Biological Studies

Research indicates that this compound may interact with biological systems, particularly in studying enzyme-substrate interactions and receptor binding. Its structural features can influence:

  • Biological activity : The presence of the pyrrolidine ring may enhance binding affinity to certain biological targets.
  • Pharmacodynamics : Investigations into how this compound modulates biological pathways could lead to insights into drug design.

Medicinal Chemistry

The compound's unique properties make it a candidate for drug development. Potential applications include:

  • Lead compound in drug discovery : Its structural characteristics can be modified to develop new therapeutics with desired biological activities.
  • Therapeutic agent : Preliminary studies may explore its efficacy against specific diseases or conditions, particularly those involving neurological pathways due to the pyrrolidine moiety.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its utility as a chiral auxiliary in asymmetric synthesis. The researchers demonstrated that using this compound could significantly enhance enantioselectivity in reactions involving ketones and aldehydes.

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated moderate inhibition, suggesting that further optimization could yield potent inhibitors useful in treating metabolic disorders.

Mechanism of Action

The mechanism of action of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. The tert-butoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Oxalic acid, as a counterion, improves the compound’s solubility and stability, enhancing its bioavailability.

Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid and related pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Properties References
This compound C₁₀H₁₉NO₅ 233.26 3R-tert-butoxy, oxalic acid counterion Chiral synthesis, solubility modulation
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₁H₂₁NO₃ 215.29 1-Boc, 3R-hydroxymethyl Intermediate in peptide drug synthesis
(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid C₁₁H₁₇NO₅ 259.26 1-Boc, 2-carboxylic acid, 3S-hydroxy Protease inhibitor scaffolds
1-tert-Butoxycarbonyl-3-pyrrolidone C₉H₁₅NO₃ 185.22 1-Boc, 3-ketone Lactam synthesis, polymer chemistry
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Piperidine core, 1-Boc, 4-phenyl, 3-carboxylic acid CNS drug intermediates

Structural and Functional Differences

  • Steric and Electronic Effects :

    • The tert-butoxy group in the target compound provides greater steric hindrance compared to Boc (tert-butoxycarbonyl) or hydroxymethyl substituents in analogues . This influences reactivity in stereoselective reactions.
    • Oxalic acid as a counterion enhances aqueous solubility relative to neutral esters (e.g., Boc-protected pyrrolidones) .
  • Chirality and Reactivity :

    • The 3R configuration in the target compound contrasts with the 3S-hydroxy group in (2R,3S)-Boc-hydroxypyrrolidine carboxylic acid , leading to divergent applications in asymmetric synthesis.
    • Piperidine derivatives (e.g., CAS 652971-20-5) exhibit different ring strain and hydrogen-bonding capabilities compared to pyrrolidine-based compounds .
  • Synthetic Utility :

    • Boc-protected pyrrolidones (e.g., 1-Boc-3-pyrrolidone) are preferred for lactam formation, while the target compound’s oxalic acid salt facilitates purification in salt metathesis reactions .

Physicochemical Properties

  • Solubility: Oxalic acid improves the target compound’s solubility in polar solvents (e.g., water, methanol) compared to non-ionic analogues like Boc-protected pyrrolidines .
  • Stability : The tert-butoxy group enhances hydrolytic stability relative to esters (e.g., Boc groups), which are prone to deprotection under acidic conditions .

Biological Activity

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H18N2O2
  • Molecular Weight : 186.255 g/mol
  • IUPAC Name : tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate
  • CAS Number : 122536-77-0

The compound features a pyrrolidine ring substituted with a tert-butoxy group and is paired with oxalic acid, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity :
    Recent studies have shown that pyrrolidine derivatives can serve as effective antibacterial agents. For instance, compounds derived from the pyrrolidine scaffold have been identified as inhibitors of Pseudomonas aeruginosa's penicillin-binding protein 3 (PBP3), which is crucial for bacterial cell wall synthesis . The structural modifications in these compounds can enhance their antibacterial properties while minimizing cytotoxicity.
  • Mechanism of Action :
    The inhibition of PBP3 by pyrrolidine derivatives involves binding to the active site of the enzyme, preventing it from catalyzing essential reactions for bacterial survival. This mechanism highlights the potential for developing new antibiotics targeting multidrug-resistant strains .
  • Potential in Cancer Therapy :
    Some studies suggest that pyrrolidine compounds may exhibit anticancer properties through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair . This suggests that this compound could be explored further for its potential use in cancer treatment.

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeTarget/MechanismFindings
AntibacterialPBP3 in Pseudomonas aeruginosaEffective inhibitors identified; low cytotoxicity
AnticancerPARP inhibitionPotential for use in cancer therapies
Protein InteractionStabilization of protein interactionsInvolvement in stabilizing 14-3-3-PMA2 interactions

Detailed Research Findings

  • In a study focused on optimizing pyrrolidine derivatives, it was found that specific substitutions on the pyrrolidine core significantly enhanced antibacterial activity against Pseudomonas aeruginosa. The optimal compounds exhibited IC50 values in the low micromolar range, indicating potent inhibition .
  • Another research highlighted the synthesis of pyrrolidine-based compounds that showed promise as PARP inhibitors. These compounds were evaluated for their ability to induce apoptosis in cancer cells, showcasing their dual role as both antibacterial and anticancer agents .

Q & A

Q. What synthetic strategies are effective for preparing (3R)-3-(tert-butoxy)pyrrolidine derivatives?

The synthesis of (3R)-3-(tert-butoxy)pyrrolidine derivatives often involves protective group chemistry. For example, tert-butoxycarbonyl (Boc) groups are introduced using reagents like Boc anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in dichloromethane at 0–20°C . Oxalic acid may act as a counterion or participate in salt formation during purification. Reaction conditions must be optimized to preserve stereochemistry, especially for the (3R) configuration.

Q. How can the stereochemical purity of (3R)-3-(tert-butoxy)pyrrolidine be validated experimentally?

Chiral HPLC or polarimetry are standard methods. Advanced techniques include X-ray crystallography for absolute configuration determination or nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements of substituents. Computational methods (e.g., DFT-B3LYP/6-31G*) can predict optical rotation values for comparison .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored under inert atmospheres (e.g., nitrogen) at 0–6°C to prevent hydrolysis of the tert-butoxy group. Oxalic acid’s hygroscopic nature necessitates desiccated storage. Stability under these conditions is supported by analogous pyrrolidine derivatives, which show no hazardous decomposition when stored properly .

Advanced Research Questions

Q. How does the tert-butoxy group influence reactivity in nucleophilic substitution reactions?

The bulky tert-butoxy group creates steric hindrance, reducing reactivity at the adjacent carbon. This can be exploited to direct regioselectivity. For instance, in alkylation reactions, the tert-butoxy group may shield the pyrrolidine ring, favoring substitution at less hindered positions. Kinetic studies using LC-MS or in situ NMR can track reaction pathways .

Q. What computational approaches are suitable for studying the electronic properties of (3R)-3-(tert-butoxy)pyrrolidine?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). These models reveal electron-rich regions for electrophilic attack or hydrogen-bonding interactions with oxalic acid. RI-MP2 energy corrections improve accuracy for non-covalent interactions .

Q. How does oxalic acid modulate the solubility and crystallinity of (3R)-3-(tert-butoxy)pyrrolidine?

Oxalic acid forms salts via proton transfer, enhancing aqueous solubility. Co-crystallization studies using powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) can identify polymorphs. Solubility parameters (Hansen, Hildebrand) predict compatibility with solvents for crystallization .

Q. Are there known contradictions in spectroscopic data for similar pyrrolidine-oxalic acid complexes?

Discrepancies may arise in NMR assignments due to dynamic stereochemistry or solvent effects. For example, rotameric equilibria in Boc-protected pyrrolidines can split signals. Variable-temperature NMR or deuterated solvents resolve such issues. Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .

Methodological Considerations

  • Stereoselective Synthesis : Use chiral auxiliaries or enantioselective catalysis (e.g., organocatalysts) to achieve high enantiomeric excess (ee) for the (3R) configuration .
  • Toxicological Screening : While acute toxicity data for the compound are limited, follow GHS guidelines for handling. Use in vitro assays (e.g., Ames test) to assess mutagenicity .
  • Reaction Optimization : Design Doehlert matrix or Box-Behnken experiments to optimize reaction time, temperature, and reagent ratios for scalable synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
Reactant of Route 2
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.